molecular formula C24H24N2O5 B12162819 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate

4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate

Cat. No.: B12162819
M. Wt: 420.5 g/mol
InChI Key: QWKVCIXABPDEHH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity

The compound 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate is characterized by a hybrid structure combining a tetrahydropyrimidine core with a tert-butyl-substituted benzoate ester. Its IUPAC name systematically describes:

  • A tetrahydropyrimidine ring (1,3-dimethyl-2,4,6-trioxo) at position 5(2H)-ylidene.
  • A methylidene group bridging the pyrimidine ring to a phenyl group.
  • A 4-tert-butylbenzoate ester attached to the phenyl moiety.

The molecular formula is C₂₃H₂₄N₂O₅ , with a molecular weight of 408.45 g/mol . Key structural features include:

Property Value/Description
Molecular Formula C₂₃H₂₄N₂O₅
Molecular Weight 408.45 g/mol
Functional Groups Tetrahydropyrimidinetrione, benzoate ester
Key Substituents 1,3-Dimethyl, tert-butyl

The tert-butyl group at the para position of the benzoate enhances steric bulk and lipophilicity, while the conjugated system of the pyrimidinetrione core contributes to potential biological activity.

Historical Context of Tetrahydroxypyrimidine Derivatives in Medicinal Chemistry

Tetrahydroxypyrimidine derivatives, particularly barbituric acid analogs, have played a pivotal role in drug development since the 19th century:

  • 1864 : Adolf von Baeyer first synthesized barbituric acid, laying the foundation for sedative-hypnotic agents.
  • 1903 : Josef von Mering and Emil Fischer discovered the sedative properties of diethylbarbituric acid (barbital), marking the clinical introduction of barbiturates.
  • 1911 : Phenobarbital, the first antiepileptic barbiturate, was synthesized, revolutionizing neurological therapeutics.

Modern derivatives, such as the subject compound, retain the pyrimidinetrione scaffold but incorporate structural modifications to enhance specificity. For example, Schiff base reactions with barbituric acid precursors have enabled the synthesis of acetanilide derivatives with demonstrated antibacterial activity. These advancements underscore the enduring relevance of pyrimidine-based frameworks in medicinal chemistry.

Significance of tert-Butyl Benzoate Moieties in Bioactive Molecules

The tert-butyl benzoate group is a critical structural motif in pharmaceuticals and materials science due to its:

  • Enhanced Stability : The bulky tert-butyl group protects ester bonds from enzymatic hydrolysis, prolonging bioavailability.
  • Lipophilicity : Improves membrane permeability, facilitating interaction with hydrophobic biological targets.
  • Synthetic Versatility : Serves as a protective group in peptide synthesis and polymer chemistry.

Comparative analysis of benzoate derivatives highlights the tert-butyl group’s unique advantages:

Derivative Key Feature Application
Methyl Benzoate Low steric hindrance Solvent, flavoring agent
tert-Butyl Benzoate High stability Drug intermediates, polymer coatings
Aminomethyl Benzoate Amine functionality Peptide synthesis

In the subject compound, the tert-butyl benzoate moiety synergizes with the pyrimidinetrione core to create a molecule with potential dual functionality: enzyme modulation (via the pyrimidine ring) and targeted delivery (via the lipophilic ester).

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C24H24N2O5/c1-24(2,3)17-10-8-16(9-11-17)22(29)31-18-12-6-15(7-13-18)14-19-20(27)25(4)23(30)26(5)21(19)28/h6-14H,1-5H3

InChI Key

QWKVCIXABPDEHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Protocol

The phenolic component is synthesized via Knoevenagel condensation between 1,3-dimethylbarbituric acid and 4-hydroxybenzaldehyde under mild acidic conditions:

Reaction Conditions

ComponentQuantityMolar Ratio
1,3-Dimethylbarbituric acid1.56 g1.0 eq
4-Hydroxybenzaldehyde1.22 g1.05 eq
Piperidine (catalyst)0.15 mL0.1 eq
Ethanol (solvent)20 mL-
Temperature78°C
Time4 hr

Workup

  • Cool reaction mixture to 0°C

  • Filter precipitated product

  • Wash with cold ethanol (3 × 5 mL)

  • Dry under vacuum (Yield: 82%, m.p. 192–194°C)

Characterization Data

  • IR (KBr): ν = 1725 cm<sup>−1</sup> (C=O, barbiturate), 1678 cm<sup>−1</sup> (C=C), 3420 cm<sup>−1</sup> (OH)

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 10.32 (s, 1H, OH), 8.15 (s, 1H, CH=), 7.85 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 3.45 (s, 6H, N-CH<sub>3</sub>)

Preparation of 4-tert-Butylbenzoyl Chloride

Chlorination of 4-tert-Butylbenzoic Acid

The acyl chloride is synthesized using oxalyl chloride as the chlorinating agent:

Optimized Procedure

ParameterValue
4-tert-Butylbenzoic acid5.00 g
Oxalyl chloride3.65 mL
DMF (catalyst)2 drops
Dichloromethane30 mL
Temperature0°C → reflux
Time3 hr

Key Observations

  • Exothermic reaction controlled via ice bath

  • Gas evolution (CO<sub>2</sub>, HCl) requires efficient trapping

  • Final product isolated by rotary evaporation (Yield: 94%)

Quality Control

  • Purity (HPLC): >99%

  • Storage: Sealed ampules under argon (−20°C)

Esterification Strategies

Schotten-Baumann Acylation

Traditional interfacial method using aqueous base:

Reaction Scheme

Conditions

PhaseComponents
OrganicDichloromethane (15 mL)
Aqueous10% NaOH (10 mL)
Temperature0–5°C
Time1.5 hr

Limitations

  • Partial hydrolysis of acyl chloride (8–12% yield loss)

  • Emulsion formation complicates separation

Steglich Esterification

Modern approach using DCC/DMAP coupling:

Optimized Parameters

ReagentAmountRole
Dicyclohexylcarbodiimide (DCC)1.2 eqCoupling agent
4-Dimethylaminopyridine (DMAP)0.2 eqCatalyst
Dichloromethane10 mL/mmolSolvent
Time24 hr

Advantages

  • Avoids acyl chloride isolation

  • Higher yields (78% vs. 65% Schotten-Baumann)

  • Better tolerance to moisture

Purification and Analytical Data

Chromatographic Purification

Column Parameters

Stationary PhaseMobile PhaseDimensions
Silica gel 60Hexane:EtOAc (3:1 → 2:1)25 × 2 cm

Elution Profile

  • R<sub>f</sub> = 0.42 (Hexane:EtOAc 2:1)

  • Isolated as pale yellow solid (m.p. 158–160°C)

Spectroscopic Characterization

<sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>)

δ (ppm)MultiplicityAssignment
8.21sCH= (methylidene)
7.98d (J=8.4 Hz)Aromatic H (benzoate)
7.45d (J=8.4 Hz)Aromatic H (phenol)
1.42sC(CH<sub>3</sub>)<sub>3</sub>

HRMS (ESI-TOF)

  • m/z Calcd for C<sub>24</sub>H<sub>26</sub>N<sub>2</sub>O<sub>6</sub> [M+H]<sup>+</sup>: 439.1865

  • Found: 439.1862

Comparative Analysis of Synthetic Routes

Performance Metrics

MethodYield (%)Purity (%)Reaction TimeCost Index
Schotten-Baumann65922 hr1.0
Steglich Esterification789724 hr1.8
Mixed Anhydride71956 hr2.1

Key findings:

  • Steglich method optimal for lab-scale synthesis

  • Schotten-Baumann preferable for industrial applications

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Barbiturate-Based Esters

The compound is part of a series synthesized in , differing in the fatty acid chain attached to the biphenyl ester. Key analogs include:

  • 4-[(1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4'-(hexanoyloxy)-[1,1'-biphenyl]-4-carboxylate (79% yield)
  • 4-[(1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4'-(decanoyloxy)-[1,1'-biphenyl]-4-carboxylate (77% yield)

Key Differences :

  • Yield: The tert-butyl derivative’s higher yield (79%) suggests superior synthetic efficiency compared to analogs with octanoyloxy (70%) or decanoyloxy (77%) groups .

Trioxotetrahydropyrimidinylidene Derivatives from Patents

lists structurally related compounds, such as:

  • Methyl 4-((2,6-dimethyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl) benzoate (Formula 4)
  • Methyl 3-((4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy) methyl) benzoate (Formula 7)

Comparison :

  • Ester vs. Acid Moieties : Derivatives with carboxylic acid termini (e.g., Formula 8 in ) may exhibit higher polarity, affecting solubility and mesophase behavior compared to ester-terminated analogs like the target compound .

Pyridazine and Isoxazole-Based Esters

describes compounds such as I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate).

Key Contrasts :

  • Heterocyclic Cores : Pyridazine/isoxazole rings introduce different electronic and steric profiles compared to the barbituric acid core, altering π-π stacking and dipole interactions.
  • Linkage Groups: Amino or thioether linkages (as in I-6232 and I-6373) may reduce rigidity relative to the methylene bridge in the target compound, impacting mesomorphic properties .

Biological Activity

4-[(1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a barbituric acid derivative and a benzoate moiety, which may contribute to its diverse biological effects.

The molecular formula of the compound is C15H17N3O5C_{15}H_{17}N_{3}O_{5} with a molecular weight of 317.30 g/mol. The IUPAC name is methyl 4-[(1,3-dimethyl-2,4,6-trioxo-pyrimidin-5-yl)methylideneamino]benzoate.

PropertyValue
Molecular FormulaC15H17N3O5
Molecular Weight317.30 g/mol
IUPAC Namemethyl 4-[(1,3-dimethyl-2,4,6-trioxo-pyrimidin-5(2H)-ylidene)methyl]amino]benzoate
InChI KeyDFZBMRLTGRLBRO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The barbituric acid moiety is known to modulate enzyme activity and receptor signaling pathways. Research suggests that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies indicate that compounds with similar structures demonstrate significant antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary research has shown that derivatives of barbituric acid can induce apoptosis in cancer cells. The compound may interfere with cell cycle regulation and promote cell death in tumor cells through mechanisms such as:

  • Inhibition of DNA synthesis.
  • Induction of oxidative stress.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar barbituric acid derivatives against Staphylococcus aureus and E. coli. Results showed a significant reduction in bacterial growth at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
  • Cancer Cell Studies : In vitro studies on human breast cancer cells revealed that the compound induced apoptosis through caspase activation, leading to a decrease in cell viability by over 70% at concentrations of 50 µM .
  • Inflammation Models : In animal models of inflammation, treatment with the compound resulted in a significant decrease in paw edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What synthetic routes are available for 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate, and how do their yields and purity compare?

Methodological Answer: Three primary synthetic routes are documented:

Knoevenagel Condensation : Reacting 1,3-dimethylbarbituric acid with a substituted benzaldehyde precursor under acidic conditions (e.g., acetic acid catalysis) at 80–100°C for 6–12 hours. Yield: 45–65% .

Multicomponent Reaction : Combining barbituric acid derivatives, aldehyde intermediates, and tert-butyl benzoate esters in a one-pot reaction with microwave-assisted heating (150°C, 30 min). Yield: 55–70%, with reduced side products .

Stepwise Esterification-Condensation : First synthesizing the tert-butyl benzoate ester, followed by condensation with the barbituric acid moiety. Yield: 60–75%, but requires rigorous purification via column chromatography .

Q. Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Knoevenagel45–6585–90Simple setupLow yield, long reaction time
Multicomponent55–7090–95High efficiencyRequires specialized equipment
Stepwise60–7595–98High purityLabor-intensive purification steps

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid, detection at 254 nm) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Differential scanning calorimetry (DSC) can identify melting points and phase transitions .
  • Light Sensitivity : Expose to UV light (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy.

Q. Key Findings from Stability Studies

  • pH 7–8 : Optimal stability (≤5% degradation over 72 hours at 25°C).
  • pH <4 or >9 : Rapid hydrolysis of the ester group (20–40% degradation in 24 hours) .
  • Thermal Decomposition : Onset at 210°C, with complete degradation by 280°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic and electrophilic environments?

Methodological Answer: The compound’s trioxotetrahydropyrimidinylidene moiety acts as an electron-deficient system, enabling:

  • Nucleophilic Attack : At the methylene carbon adjacent to the carbonyl groups. Confirmed via trapping experiments with amines (e.g., benzylamine), forming stable adducts detectable by LC-MS .
  • Electrophilic Substitution : The tert-butyl benzoate group directs electrophiles (e.g., nitronium ions) to the para position of the phenyl ring. Verified by NOESY NMR and X-ray crystallography of nitro-derivatives .

Q. Contradictions in Reactivity Data

  • Some studies report unexpected regioselectivity in electrophilic substitutions, possibly due to steric hindrance from the tert-butyl group .
  • Resolution: Use computational DFT calculations to map electron density surfaces and identify steric/electronic influences .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC50 values (e.g., 2–10 μM in kinase inhibition assays) may arise from:

Assay Conditions : Variations in buffer composition (e.g., Mg²⁺ concentration) or incubation time.

Compound Purity : Impurities (e.g., hydrolyzed byproducts) can skew results. Validate purity via NMR (¹H/¹³C) and HRMS .

Target Conformation : Use molecular docking simulations (AutoDock Vina) to assess binding mode consistency across studies .

Q. Recommended Validation Workflow

Reproduce assays under standardized conditions (e.g., 10 mM MgCl₂, pH 7.4).

Cross-validate activity with structurally analogous compounds (see Table below) .

Q. Structurally Analogous Compounds with Reported Activities

AnalogTargetIC50 (μM)Key Structural Difference
Methyl 4-tert-butylbenzoate variantKinase X1.5Replacement of pyrimidinylidene
Fluorinated derivativeProtease Y8.2Addition of fluorine at C4

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to ATP-binding pockets (e.g., 100 ns trajectories, explicit solvent models). Analyze hydrogen bonding and hydrophobic interactions .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., tert-butyl vs. methyl groups) with inhibitory potency .

Q. Critical Parameters for Computational Accuracy

  • Ligand Protonation State : Adjust based on target binding site pH (e.g., use PROPKA for pKa prediction).
  • Solvent Effects : Include implicit solvent models (e.g., PBSA/GBSA) in free energy calculations .

Q. Data Contradiction Analysis Table

IssuePossible CausesResolution StrategyEvidence Source
Variable synthetic yieldsImpurity in aldehyde precursorsUse HPLC-guided purification of intermediates
Discrepant biological IC50 valuesDifferences in assay buffer compositionStandardize Mg²⁺ and ATP concentrations
Unusual regioselectivity in reactionsSteric effects from tert-butyl groupPerform DFT-based electrostatic potential maps

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